4-[(Methoxycarbonyl)amino]benzoic acid
Overview
Description
4-[(Methoxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is a derivative of benzoic acid, where the amino group is substituted with a methoxycarbonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It has been reported that this compound can undergo electrophilic amination with sodium azide in polyphosphoric acid . This reaction could potentially modify the activity of its target proteins, leading to changes in cellular processes .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to amino acid metabolism .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver . The impact of these properties on the bioavailability of 4-[(Methoxycarbonyl)amino]benzoic acid is currently unknown.
Result of Action
Based on its chemical structure and the known effects of similar compounds, it could potentially influence cellular processes by interacting with various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)amino]benzoic acid typically involves the esterification of dicarboxylic acids. One common method is the reaction of 4-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using large reactors. For example, a clean and nitrogen-purged autoclave reactor can be charged with a catalyst such as palladium on carbon (Pd/C) and the reactants. The reaction is conducted under nitrogen atmosphere to prevent oxidation and ensure high yield .
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sodium azide (NaN3) in polyphosphoric acid (PPA).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxyl derivatives
Substitution: Aminophenylcarbamates
Scientific Research Applications
4-[(Methoxycarbonyl)amino]benzoic acid is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of guanidine alkaloids.
Biology: The compound is used in proteomics research to study protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the methoxycarbonyl group.
4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of the amino group.
Uniqueness
4-[(Methoxycarbonyl)amino]benzoic acid is unique due to the presence of both the methoxycarbonyl and amino groups, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo a variety of chemical reactions and its use in diverse research fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
4-(methoxycarbonylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)10-7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUHHMXMSAXTMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30063-17-3 | |
Record name | 4-[(methoxycarbonyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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